molecular formula C13H13FN2O B2574789 N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide CAS No. 1252356-02-7

N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide

Cat. No. B2574789
CAS RN: 1252356-02-7
M. Wt: 232.258
InChI Key: YUDSCONKUZYBEJ-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a key role in regulating neuronal activity in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on neuronal activity and behavior.

Mechanism of Action

CPP-115 works by inhibiting the enzyme N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide-AT, which is responsible for the breakdown of N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide in the brain. By inhibiting N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide-AT, CPP-115 increases the levels of N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide in the brain, which can have a range of effects on neuronal activity and behavior. N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain, and increased levels of N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide can lead to a reduction in neuronal activity and a range of behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPP-115 are primarily due to its ability to increase the levels of N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide in the brain. N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain, and increased levels of N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide can lead to a reduction in neuronal activity and a range of behavioral effects. In addition to its effects on N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide levels, CPP-115 has been shown to have a range of other effects on neuronal activity and behavior, including reducing seizure activity, reducing anxiety-like behavior, and reducing drug-seeking behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPP-115 for lab experiments is its potency and selectivity as a N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide-AT inhibitor. This allows researchers to selectively increase N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide levels in the brain and study the effects of N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide on neuronal activity and behavior. Additionally, CPP-115 has been extensively studied in animal models and has been shown to have a range of effects on neuronal activity and behavior, making it a useful tool for studying the role of N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide in various neurological and psychiatric disorders.
One of the limitations of CPP-115 for lab experiments is its potential for off-target effects. While CPP-115 is highly selective for N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide-AT, it may also interact with other enzymes or receptors in the brain, leading to unintended effects on neuronal activity and behavior. Additionally, the effects of CPP-115 on N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide levels may vary depending on the brain region and the specific neuronal circuitry being studied, which can complicate interpretation of results.

Future Directions

There are a number of potential future directions for research on CPP-115 and its effects on neuronal activity and behavior. One area of interest is the potential therapeutic applications of CPP-115 in neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. Additionally, researchers may explore the effects of CPP-115 on different brain regions and neuronal circuits, as well as its interactions with other neurotransmitters and neuromodulators. Finally, researchers may investigate the potential for developing more selective and potent N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide-AT inhibitors based on the structure of CPP-115, in order to further elucidate the role of N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide in brain function and to develop new therapeutic agents for neurological and psychiatric disorders.

Synthesis Methods

CPP-115 can be synthesized using a variety of methods, including the reaction of 3-fluoro-4-methylbenzoyl chloride with N-cyclopropylmethanamine, followed by the addition of sodium cyanide to form the nitrile group. The resulting compound is then hydrolyzed to form CPP-115.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In preclinical studies, CPP-115 has been shown to increase N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, CPP-115 has been shown to reduce anxiety-like behavior in animal models of anxiety and to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c1-9-2-3-10(8-12(9)14)13(17)16(7-6-15)11-4-5-11/h2-3,8,11H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDSCONKUZYBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(CC#N)C2CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-cyclopropyl-3-fluoro-4-methylbenzamide

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